2-Methoxy-5-nitro-indan

Description

2-Methoxy-5-nitroaniline (C₇H₈N₂O₃) is a nitro-substituted aniline derivative with a methoxy group at the 2-position and a nitro group at the 5-position. It is commonly used as a precursor in organic synthesis and dyestuff production. Key properties include:

- Molecular Weight: 184.15 g/mol

- Synonyms: 5-Nitro-o-anisidine, 2-Methoxy-5-nitrobenzenamine

- Safety Data: Classified for acute oral toxicity, skin sensitization, and aquatic toxicity .

Its hydrochloride form (CAS 67827-72-9) has a molecular weight of 204.61 g/mol and is used in specialized chemical applications .

Properties

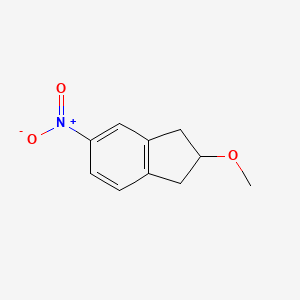

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-methoxy-5-nitro-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H11NO3/c1-14-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3 |

InChI Key |

GRLAJCHPXARWHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Structure Type | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Methoxy-5-nitroaniline | Nitroaniline | C₇H₈N₂O₃ | 184.15 | Not specified | -NH₂, -NO₂, -OCH₃ |

| 5-Methoxyindole | Indole derivative | C₉H₉NO | 147.17 | 56–58 | Indole ring, -OCH₃ |

| 6-Methoxyindole | Indole derivative | C₉H₉NO | 147.17 | 89–95 | Indole ring, -OCH₃ |

| 5-Methoxy-1-indanone | Indanone derivative | C₁₀H₁₀O₂ | 162.19 | Not specified | Ketone, -OCH₃ |

Key Observations :

- Substitution Patterns: 2-Methoxy-5-nitroaniline features nitro and methoxy groups on a benzene ring, whereas methoxyindoles and indanone derivatives incorporate heterocyclic or bicyclic frameworks.

- Thermal Stability : Methoxyindoles exhibit lower melting points (56–95°C) compared to nitroaniline derivatives, likely due to weaker intermolecular forces .

Comparative Insights :

- Bioactivity: Methoxyindoles and indanones are prioritized in drug discovery due to their heterocyclic frameworks, whereas nitroanilines are less explored beyond industrial applications.

- Toxicity : 2-Methoxy-5-nitroaniline’s hydrochloride form shows higher aquatic toxicity than methoxyindoles, likely due to nitro group persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.